4-Aminopiperidine-4-carboxylic acid

Vue d'ensemble

Description

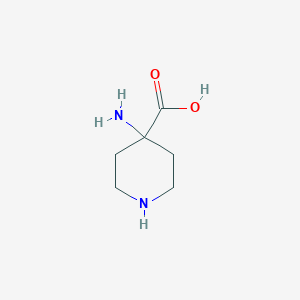

4-Aminopiperidine-4-carboxylic acid is a nonprotonated, acidic, organic compound . It is the synthetic precursor to 4-amino piperidines that are synthesized using malonic acid and tripeptides . It is also known by other names such as 4-Amino-piperidine-4-carboxylic acid and 4-AMINO-4-PIPERIDINECARBOXYLIC ACID .

Synthesis Analysis

A two-step sequence involving an Ugi four-component reaction was developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives . This strategy has led to the successful preparation of two drugs carfentanil and remifentanil in shorter times and better yields than previously described methods .Molecular Structure Analysis

The molecular formula of 4-Aminopiperidine-4-carboxylic acid is C6H12N2O2 . The IUPAC name is 4-aminopiperidine-4-carboxylic acid . The InChI is InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10) .Physical And Chemical Properties Analysis

The molecular weight of 4-Aminopiperidine-4-carboxylic acid is 144.17 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The exact mass is 144.089877630 g/mol .Applications De Recherche Scientifique

Material Science and Biochemistry Applications : The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of 4-Aminopiperidine-4-carboxylic acid, has been shown to be an effective β-turn and 310/α-helix inducer in peptides. It is also a rigid electron spin resonance probe and fluorescence quencher, making it valuable in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).

Synthesis of Pharmaceuticals : 4-Aminopiperidine-4-carboxylic acid derivatives have been synthesized using a two-step sequence involving an Ugi four-component reaction. This method has been applied to the synthesis of drugs like carfentanil and remifentanil, offering shorter times and better yields compared to previous methods (Malaquin et al., 2010).

Peptide Research : A study placed a 4-aminopiperidine-4-carboxylic acid residue in the pTyr+1 position of a Grb2 SH2 domain-binding peptide. This led to the formation of a library of compounds designed to explore potential binding interactions with protein features (Kang et al., 2007).

Helix-Forming in Peptides : Trans-4-Aminopiperidine-3-carboxylic Acid, closely related to 4-Aminopiperidine-4-carboxylic acid, was synthesized and shown to be incorporated into a 14-helix in β-peptide oligomers (Schinnerl et al., 2003).

Drug Metabolism Study : 4-Aminopiperidines are metabolized extensively by cytochrome P450s, with CYP3A4 catalyzing their N-dealkylation reaction. Understanding the molecular interactions in this process is crucial for structure-based drug design (Sun & Scott, 2011).

Spin-labeled Amino Acid for Structural Studies : The compound TOAC, a derivative of 4-Aminopiperidine-4-carboxylic acid, is used as a spin-labeled amino acid in peptide sequences for structural studies (Tominaga et al., 2001).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-aminopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHABBYNLBYZCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363851 | |

| Record name | 4-Aminopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopiperidine-4-carboxylic acid | |

CAS RN |

40951-39-1 | |

| Record name | 4-Aminopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.